molecular formula C8H6Cl3NO3S B2881026 Methyl 3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate CAS No. 551899-09-3

Methyl 3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate

Cat. No.: B2881026
CAS No.: 551899-09-3
M. Wt: 302.55
InChI Key: NVYMVBNVJKNQHG-UHFFFAOYSA-N
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Description

Methyl 3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate: is a specialized organic compound characterized by its thiophene ring structure and trichloroacetamide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-2-carboxylate and 2,2,2-trichloroacetyl chloride.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature.

  • Industrial Production Methods: On an industrial scale, the process involves large-scale reactors with continuous monitoring of temperature and pressure to ensure consistent product quality. Purification steps may include recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the trichloroacetamide group to other functional groups.

  • Substitution: Substitution reactions at the thiophene ring can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Diverse derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The trichloroacetamide group interacts with various enzymes and receptors.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

  • Methyl 2,2,2-trichloroacetimidate: Similar in structure but lacks the thiophene ring.

  • (3-(2,2,2-trichloroacetamido)phenyl)boronic acid: Similar functional group but different core structure.

Uniqueness: Methyl 3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate stands out due to its thiophene ring, which imparts unique electronic and steric properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

methyl 3-[(2,2,2-trichloroacetyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO3S/c1-15-6(13)5-4(2-3-16-5)12-7(14)8(9,10)11/h2-3H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYMVBNVJKNQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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